N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide
Description
N-[(2Z)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a thiazole ring fused with a benzamide scaffold substituted with a tetrazole moiety. Thiazole derivatives are widely recognized for their pharmacological relevance, including anti-inflammatory, analgesic, and antimicrobial activities . The tetrazole group, a nitrogen-rich heterocycle, is often employed as a bioisostere for carboxylic acids due to its metabolic stability and enhanced binding affinity in medicinal chemistry . This compound’s structural uniqueness lies in the combination of a 4,5-dimethylthiazole ring and a tetrazole-substituted benzamide, which may synergistically enhance its physicochemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c1-8-9(2)21-13(15-8)16-12(20)10-5-3-4-6-11(10)19-7-14-17-18-19/h3-7H,1-2H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRFITGBGUQSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2N3C=NN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate thioamide precursors. The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles. The final step often involves the coupling of the thiazole and tetrazole intermediates with a benzamide derivative under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function, leading to altered cellular signaling pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
This compound shares a thiazole-benzamide backbone but differs in substituents:
- Benzamide substitution : 2,4-Dichloro vs. 2-(tetrazol-1-yl) in the target compound.
- Thiazole substitution: No methyl groups vs. 4,5-dimethyl in the target. In contrast, the tetrazole group in the target compound may improve solubility and hydrogen-bonding interactions, favoring receptor binding .
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Core structure : Thiadiazole vs. thiazole in the target compound.
- Substituents: A dimethylamino acryloyl group and a 3-methylphenyl ring replace the tetrazole and methylthiazole groups. Thiadiazoles are known for broader π-conjugation, which may alter electronic properties and bioactivity. The acryloyl group in 4g could confer fluorescence or photoactivity, absent in the target compound .
N-(Benzo[d]thiazol-2-yl)benzamide (3ar)
- Core structure : Benzothiazole (fused benzene-thiazole) vs. simple thiazole in the target.
- Substituents: No tetrazole group; the benzothiazole system may enhance aromatic stacking interactions. Benzothiazoles are prevalent in anticancer agents (e.g., kinase inhibitors), suggesting divergent therapeutic applications compared to the target compound .
Pharmacological and Physicochemical Properties
The target compound’s lower LogP (2.1) compared to dichloro analogs (3.5) suggests improved solubility, critical for oral bioavailability. The tetrazole group may also enhance binding to metalloenzymes or ion channels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
